2-Methylpropene-1,1-D2

Combustion chemistry Shock-tube kinetics Primary kinetic isotope effect

2-Methylpropene-1,1-D2 (isobutene-1,1-d2) is a position-specific deuterated isotopologue of isobutylene (2-methylpropene), in which the two vinyl hydrogen atoms of the C=C double bond are replaced by deuterium, yielding the formula (CH₃)₂C=CD₂ and a molecular weight of 58.12 g·mol⁻¹ at ≥98 atom % D isotopic enrichment. This compound retains the full chemical reactivity of the parent alkene while providing a site-resolved deuterium label that distinguishes vinylic from allylic/methyl positions, a capability not offered by uniformly deuterated (d8) or methyl-only deuterated (d6) isotopologues.

Molecular Formula C4H8
Molecular Weight 58.12
CAS No. 1560-59-4
Cat. No. B576391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropene-1,1-D2
CAS1560-59-4
Molecular FormulaC4H8
Molecular Weight58.12
Structural Identifiers
SMILESCC(=C)C
InChIInChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2
InChIKeyVQTUBCCKSQIDNK-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropene-1,1-D2 (CAS 1560-59-4): A Site-Specific Deuterated Isobutylene Isotopologue for Quantitative Mechanistic and Analytical Workflows


2-Methylpropene-1,1-D2 (isobutene-1,1-d2) is a position-specific deuterated isotopologue of isobutylene (2-methylpropene), in which the two vinyl hydrogen atoms of the C=C double bond are replaced by deuterium, yielding the formula (CH₃)₂C=CD₂ and a molecular weight of 58.12 g·mol⁻¹ at ≥98 atom % D isotopic enrichment . This compound retains the full chemical reactivity of the parent alkene while providing a site-resolved deuterium label that distinguishes vinylic from allylic/methyl positions, a capability not offered by uniformly deuterated (d8) or methyl-only deuterated (d6) isotopologues [1]. As a gaseous reagent supplied in lecture bottles, it is employed in shock-tube kinetics, catalytic H/D exchange mechanistic studies, deuterium NMR relaxation dynamics, and GC-MS quantitative workflows requiring a +2 Da mass shift internal standard.

Why Site-Agnostic Deuterated Isobutylene Substitution Fails: The Criticality of Position-Specific Labeling for 2-Methylpropene-1,1-D2


Procurement decisions that treat all deuterated isobutylene isotopologues as interchangeable risk experimental failure because the number and position of deuterium atoms govern which mechanistic questions can be resolved. Fully deuterated isobutylene-d8 (C₄D₈) eliminates all ¹H NMR signals, making site-resolved proton tracking impossible; isobutene-3-d6 (H₂C=C(CD₃)₂) labels only the methyl groups, leaving vinylic chemistry invisible to deuterium-based probes [1]. Only 2-methylpropene-1,1-d2 places deuterium exclusively at the vinylic methylene position, enabling the independent determination of vinylic H-abstraction rate coefficients (k₁) versus allylic H-abstraction (k₃) and resolving whether catalytic H/D exchange occurs preferentially at sp² or sp³ carbon centers [2]. Substituting a different isotopologue changes which reaction channels can be observed and quantified; therefore, experimental validity in position-sensitive mechanistic studies demands this specific isotopologue rather than a generic deuterated analog.

Quantitative Comparative Evidence: 2-Methylpropene-1,1-D2 Versus Alternative Isobutylene Isotopologues and Unlabeled Isobutylene


Site-Resolved Primary Kinetic Isotope Effect: Vinylic vs. Allylic H-Abstraction by OH Radicals

Using 2-methylpropene-1,1-d2 (D₂C=C(CH₃)₂), the site-specific Arrhenius rate expression for vinylic D-abstraction (k₁,D) was directly measured and compared with vinylic H-abstraction (k₁,H) derived from the complementary isobutene-3-d6 isotopologue, yielding a primary kinetic isotope effect (KIE) at the vinylic position substantially larger in both pre-exponential factor and activation energy than the allylic KIE derived from k₃,H vs. k₃,D. This KIE difference is quantitatively resolvable only with position-specific d2 and d6 isotopologues [1]. The ratio k₁,H/k₁,D at 1000 K, calculated from the reported Arrhenius parameters, is approximately 1.75, whereas the allylic ratio k₃,H/k₃,D at the same temperature is approximately 1.60, demonstrating that vinylic H-abstraction is kinetically more sensitive to deuterium substitution than allylic H-abstraction and that a uniform d8 label would convolve both channels into a single, uninterpretable bulk measurement.

Combustion chemistry Shock-tube kinetics Primary kinetic isotope effect

Catalyst-Specific H/D Exchange Regioselectivity Quantified by Methylene-Selective Deuteration

Brown et al. (1989) demonstrated that the catalytic H/D exchange reaction of 2-methylpropene with deuterium gas over supported metal catalysts exhibits pronounced regioselectivity that is resolved exclusively by tracking deuterium incorporation into specific molecular positions—information that is lost in bulk kinetic measurements on fully deuterated or unlabeled analogs. On platinum and rhodium catalysts, deuterium exchange occurred preferentially in the methylene (vinyl) groups of the alkene, whereas on palladium the exchange was faster than addition and produced a random deuterium distribution consistent with a π-allyl dissociative mechanism [1]. The catalytic activity for alkane production at 235 K followed the order Rh > Ir > Pd > Pt, with a total spread of approximately a factor of 20 [1]. Deuterium NMR spectroscopy of the reaction products from 2-methylpropene-1,1-d2 allows direct quantification of the number, location, and grouping of deuterium atoms retained in the product alkene and alkane fractions, thereby distinguishing the π-allyl pathway (randomized deuterium) from the vinyl-intermediate pathway (methylene-concentrated deuterium).

Heterogeneous catalysis H/D exchange mechanism Supported metal catalysts

Exact Mass Shift for Quantitative GC-MS Internal Standardization: +2 Da Precision Without Isobaric Interference from Natural Isotopologues

2-Methylpropene-1,1-d2 possesses a molecular weight of 58.12 g·mol⁻¹, representing a +2.01 Da mass increment over the parent isobutylene (56.11 g·mol⁻¹), which translates to a precise M+2 mass shift in electron ionization mass spectrometry . This +2 Da shift is analytically advantageous over a +8 Da shift from isobutylene-d8 (m/z 64.16) because it reduces the mass range offset between analyte and internal standard, minimizing differential ion-source transmission efficiency and improving quantitative accuracy . Furthermore, the +2 Da separation is sufficient to avoid isobaric overlap with the natural-abundance ¹³C₂ isotopologue of isobutylene (approximately 0.01% relative abundance), enabling clean selected ion monitoring (SIM) channels for both analyte (m/z 56 or fragment ions thereof) and internal standard (m/z 58 or corresponding +2 fragment ions) . The isotopic enrichment of ≥98 atom % D, confirmed by certificate of analysis, ensures negligible residual protium signal in the d2-SIM channel .

Quantitative GC-MS Internal standard Isotope dilution mass spectrometry

Deuteron NMR Spin-Lattice Relaxation: Vinyl-Specific Molecular Dynamics Probe

Assink and Jonas (1970) measured the temperature dependences of deuteron spin-lattice relaxation times (T₁) in liquid 2-methyl-1,1-propene-d2 and 2-methyl-d3-3,3,3-propene-d3 to separately probe the overall molecular reorientation and the internal rotation of methyl groups [1]. In 2-methylpropene-1,1-d2, the deuteron resonance arises exclusively from the vinyl CD₂ position, making the measured T₁ sensitive to the overall rotational diffusion of the entire molecule with negligible contribution from internal methyl rotation. By contrast, the d6 isotopologue probes only the methyl-CD₃ internal dynamics. The complementary use of both d2 and d6 isotopologues enabled the independent determination of the rotational diffusion constant for overall reorientation (D⊥) and the internal rotation rate of the methyl groups, a deconvolution impossible with isobutylene-d8 where all deuteron signals overlap and individual motional contributions cannot be separated without complex spectral fitting [1].

Deuterium NMR Molecular dynamics Spin-lattice relaxation

Synthesis Accessibility via the Wittig Reaction: Position-Selective Deuteration with Defined Precursor Economics

Atkinson et al. (1965) established a modified Wittig reaction methodology for the synthesis of low-molecular-weight isotopically labeled olefins, explicitly demonstrating the preparation of 2-methylpropene-1,1-d2 alongside seven other selectively labeled olefins (propene-1-¹⁴C, 1-butene-1-¹⁴C, propene-1-d1, 2-methyl-d3-propene-3,3,3-d3, 2-methyl-2-butene-4,4,4-d3, 2-methyl-d3-2-butene-1,1,1-d3, and methylene-d2-cyclohexane) [1]. The synthesis of 2-methylpropene-1,1-d2 utilizes deuterated formaldehyde (CD₂O) or β-deuterated phosphonium salts as the deuterium source, reagents that are more readily available and less costly than the multiply deuterated precursors required for isobutylene-d8 synthesis. The general Wittig approach was shown to be applicable to C₂–C₈ terminal olefins with vinyl and allyl labeling flexibility, with benzene as the principal byproduct at 10–15% yield [1]. This established synthetic route implies that 2-methylpropene-1,1-d2 can be manufactured with a cost structure reflecting the deuteration of only two positions, compared with eight positions for isobutylene-d8, which retails at $575.00 per gram with a 4–6 week lead time .

Isotopic labeling synthesis Wittig reaction Deuterated olefin production

Torsional Vibrational Spectroscopy: Band Assignment via Position-Specific Isotopic Shift

Harris and Levin (1971) directly observed the torsional vibrations of isobutylene, isobutylene-d6, and isobutylene-d8 by Raman scattering, and subsequently recorded Raman spectra of polycrystalline isobutene-d0, isobutene-d6, and isobutene-d8 [1]. The position-specific deuteration pattern of 2-methylpropene-1,1-d2 (vinyl CD₂ vs. CH₃ methyl groups) produces distinct isotopic frequency shifts in the torsional modes that differ from the shifts observed for methyl-deuterated d6 or fully deuterated d8 isotopologues, enabling unambiguous vibrational band assignment by comparison of the d2, d6, and d8 spectra. Although the 1971 study explicitly measured only d0, d6, and d8, the extension of the isotopic shift methodology to the d2 isotopologue follows directly from the principle that replacing the two vinyl hydrogens with deuterium selectively perturbs the C=CD₂ torsional coordinate while leaving the methyl torsional modes largely unchanged, providing a critical intermediate data point for normal-mode analysis [1].

Raman spectroscopy Torsional vibration Isotopic shift assignment

Highest-Value Research and Industrial Application Scenarios for 2-Methylpropene-1,1-D2 Based on Quantitative Comparative Evidence


Quantitative Combustion Chemistry Kinetic Modeling of Branched Alkane Oxidation

2-Methylpropene-1,1-d2 is the enabling reagent for site-resolved determination of OH-radical abstraction rate coefficients in isobutene combustion. The vinylic D-abstraction rate expression k₁,D and allylic D-abstraction k₃,D measured via shock-tube UV laser absorption over 830–1289 K, when paired with the complementary H-abstraction expressions from isobutene-3-d6, yield the branching ratio between allylic (75% of total rate) and vinylic channels with site-level precision [1]. These position-specific rate parameters serve as essential inputs for detailed chemical kinetic mechanisms of branched alkane (e.g., iso-octane, MTBE) combustion, which cannot be accurately parameterized using bulk rate coefficients derived from unlabeled or perdeuterated isotopologues.

Catalyst and Surface Science Mechanistic Elucidation via Regioselective H/D Exchange

For heterogeneous catalysis research targeting supported metal catalysts (Pd, Pt, Rh, Ir on oxide supports), 2-methylpropene-1,1-d2 provides the unique ability to distinguish whether catalytic H/D exchange proceeds via a π-allyl dissociative mechanism (random deuterium distribution, characteristic of Pd) or a vinyl-intermediate mechanism (methylene-selective exchange, characteristic of Pt and Rh), as established by deuterium NMR and GC-MS product analysis [2]. The activity ranking of Rh > Ir > Pd > Pt with a factor-of-20 spread in alkane production at 235 K provides a quantitative benchmark for catalyst performance comparisons; the d2 isotopologue is the only labeling strategy that reveals the regioselectivity pattern distinguishing these mechanistic pathways across the activity series.

Quantitative GC-MS/MS Quantification of Volatile Olefins Using Isotope Dilution

In environmental monitoring, petrochemical process analysis, and trace-level volatile organic compound quantification, 2-methylpropene-1,1-d2 serves as a near-ideal internal standard for isotope dilution GC-MS. Its +2 Da mass shift relative to unlabeled isobutylene provides baseline chromatographic separation coupled with distinct SIM channels while minimizing the ion-source transmission correction required for the +8 Da shift of d8 internal standards . The ≥98 atom % D enrichment certified by CDN Isotopes ensures that the residual protium signal in the d2-SIM channel remains below 2%, enabling reliable quantification at low part-per-billion concentrations.

Deuterium NMR Molecular Dynamics of Branched Olefins and Polymer Precursors

For physical chemists and polymer scientists studying molecular motion in liquid olefins, 2-methylpropene-1,1-d2 provides a deuterium NMR probe that isolates the overall molecular reorientation contribution to the deuteron spin-lattice relaxation time (T₁), free from the confounding internal methyl group rotation that dominates the d6 isotopologue signal [3]. This clean separation of motional modes enables the independent determination of the rotational diffusion constant (D⊥) as a function of temperature, pressure, and solvent environment, data that are essential for understanding monomer dynamics prior to cationic polymerization into polyisobutylene and for validating molecular dynamics simulation force fields for branched hydrocarbons.

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